

A Comparative Guide to Structural Analogs of tert-Butyl 3-aminoindoline-1-carboxylate

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Compound of Interest

Compound Name: *tert-Butyl 3-aminoindoline-1-carboxylate*

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The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. **tert-Butyl 3-aminoindoline-1-carboxylate**, in particular, serves as a versatile building block for the synthesis of a diverse range of therapeutic agents. This guide provides an objective comparison of structural analogs of this compound, focusing on their performance as enzyme inhibitors. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.

Performance Comparison of Structural Analogs

The following table summarizes the *in vitro* activity of various indoline and indolin-2-one analogs. The selection highlights key structural modifications and their impact on inhibitory potency against different enzyme targets.

Compo und ID	Core Scaffold	R1	R2	R3	Target Enzyme	IC50 (nM)	Reference
1	Indoline	Boc	H	NH2	-	-	Parent Compound
2 (Analog A)	3-Azaindoline	Boc	H	NH2	IDO1	50-100	[1]
3 (Analog B)	Indoline	H	H	Substituted Amide	IDO1	< 50	[1]
4 (Analog C)	Indolin-2-one	H	=CH-(3-hydroxyphenyl)	-	Nitric Oxide Production	~10,000	[2]
5 (Analog D)	Indolin-2-one	H	=CH-(pyrrolidin-2-yl)	-	VEGF (Flk-1) RTK	260	[3]
6 (Analog E)	Indolin-2-one	H	=CH-(3,5-di-tert-butylphenyl)	-	EGF RTK	800	[3]
7 (Analog F)	3,3-di(indolyl)indolin-2-one	H	Indolyl, 2-fluorobenzyl-indolyl	-	α -glucosidase	5,980	[4]

Detailed Methodologies

General Synthesis of 3-Substituted Indoline Analogs

The synthesis of 3-substituted indoline analogs can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted aniline precursor, followed by functionalization at the 3-position.

Example Protocol: Synthesis of N-Allyl-3-methylindoline

- Starting Material: 2-bromo-N,N-diallylaniline.
- Cyclolithiation: The starting material is treated with 2 equivalents of t-BuLi in tert-butyl methyl ether (TBME) at -78 °C. The reaction mixture is then allowed to warm to room temperature, leading to the formation of an N-allyl-3-(lithiomethyl)indoline intermediate.
- Quenching: The reaction is quenched by protonation to yield N-allyl-3-methylindoline.
- Oxidation (Optional): The resulting indoline can be oxidized to the corresponding indole using an oxidizing agent like o-chloranil in TBME at room temperature.^[5]

In Vitro Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro enzyme assays. The following is a general protocol that can be adapted for specific enzymes.

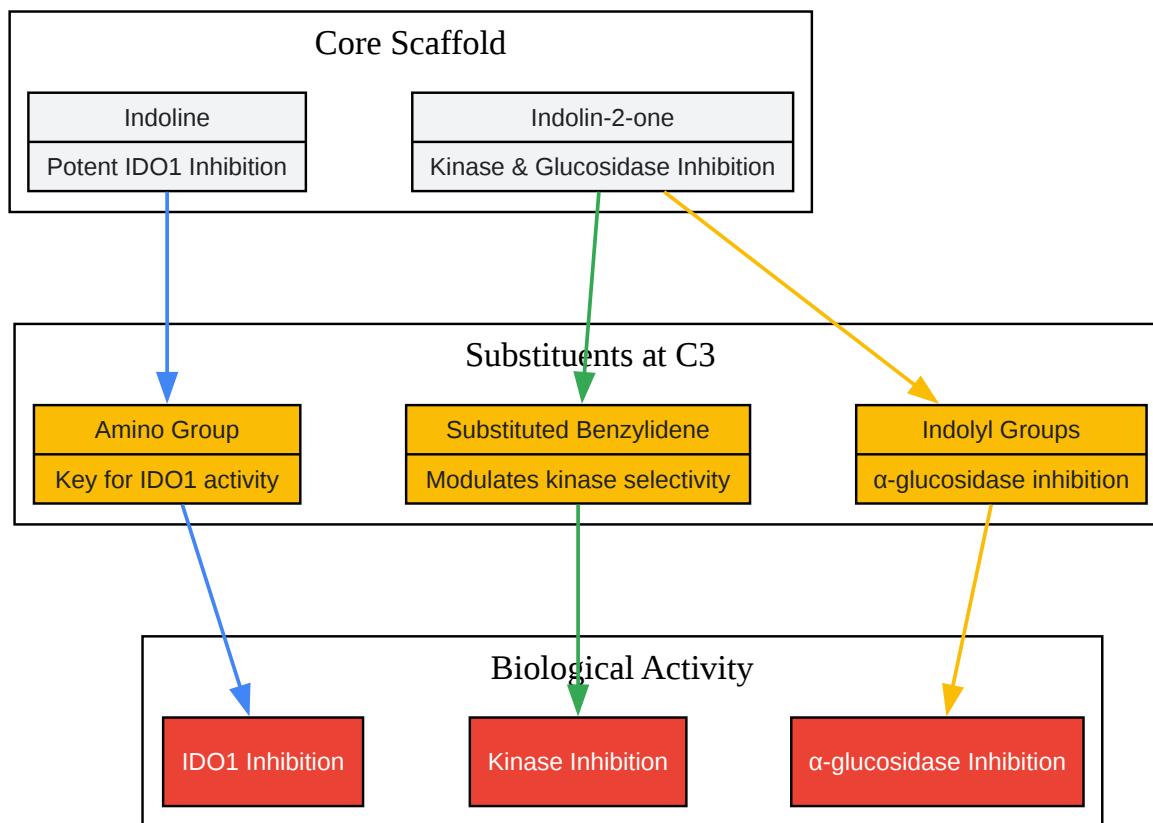
- Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
- Assay Reaction: The enzyme, substrate, and test compound are mixed in a microplate and incubated for a specific period at a controlled temperature.
- Detection: The product of the enzymatic reaction is quantified using a suitable detection method, such as fluorescence, absorbance, or luminescence.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Visualizations



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Caption: General workflow for the synthesis and biological evaluation of indoline analogs.



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Caption: Structure-Activity Relationships (SAR) of indoline and indolin-2-one analogs.

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